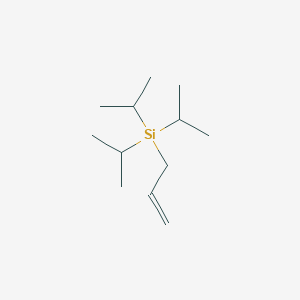

![molecular formula C13H14ClN3OS B1276944 4-烯丙基-5-[1-(3-氯苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇 CAS No. 667414-14-4](/img/structure/B1276944.png)

4-烯丙基-5-[1-(3-氯苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

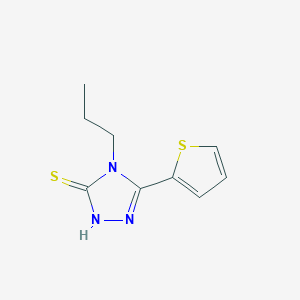

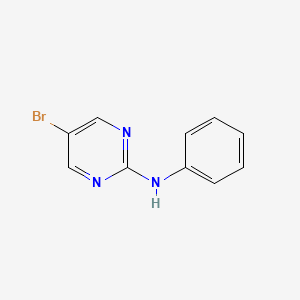

The compound "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole-3-thiol, which is a heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, as indicated by the research on similar triazole derivatives. For instance, triazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and hypolipidemic activities, as well as their potential as anti-inflammatory and molluscicidal agents .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of substituted phenyl benzoates or similar starting materials. For example, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-1,2,4-triazolin-3-thiols starts with phenyl benzoates, which undergo Fries rearrangement to yield p-hydroxy benzophenones. These are then treated with ethyl bromoacetate and anhydrous potassium carbonate to produce benzoyl phenyloxy esters. Further reaction with thiosemicarbazide in the presence of acetic anhydride leads to the cyclization and formation of the triazole compounds . Similar synthetic strategies are likely applicable to the synthesis of "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in the crystal structure of related compounds. For instance, the dihedral angles made by the triazole ring with the methyl- and chloro-substituted benzene rings in a similar compound were found to be significant, indicating a non-planar configuration . This structural feature is important as it can influence the compound's intermolecular interactions and stability.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, to afford new sulfanyl-triazoles. These reactions are typically carried out in the presence of KOH and can yield a variety of functionalized triazole compounds. The reactivity of the triazole ring and the thiol group allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring and the thiol group can affect the compound's solubility, melting point, and stability. The crystal structure of these compounds often reveals intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical calculations to predict reactivity and interactions with biological targets .

科学研究应用

合成和表征

4-烯丙基-5-[1-(3-氯苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇和类似化合物已在各种研究中被合成和表征。Mobinikhaledi 等人 (2010) 探索了含有 1,2,4-三唑环的新型席夫碱的合成,其中涉及三唑-硫醇衍生物的形成。这些化合物使用元素分析、红外光谱和核磁共振光谱进行表征 (Mobinikhaledi 等人,2010)。此外,Yıldırım 等人 (2005) 合成了 4-烯丙基-5-吡啶-4-基-2,4-二氢-3H-1,2,4-三唑-3-硫酮,一种密切相关的化合物,并进行了彻底的电子结构研究 (Yıldırım 等人,2005)。

抗菌和抗炎特性

一些 1,2,4-三唑-3-硫醇的衍生物,包括与 4-烯丙基-5-[1-(3-氯苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇相似的结构,已经过抗菌活性测试。Bayrak 等人 (2009) 合成了各种 1,2,4-三唑并测试了它们的抗菌特性,发现一些表现出显着的活性 (Bayrak 等人,2009)。此外,El Shehry 等人 (2010) 报告了三唑衍生物的抗炎和杀软体动物活性,证明了它们在药物化学中的潜力 (El Shehry 等人,2010)。

缓蚀

4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇,一种与 4-烯丙基-5-[1-(3-氯苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇在结构上相关的化合物,已对其缓蚀性能进行了研究。Orhan 等人 (2012) 发现该化合物有效抑制酸性溶液中的低碳钢腐蚀,表明其在防腐中的潜在应用 (Orhan 等人,2012)。

合成和生物学评价

Martin (2020) 探索了新型 1,2,4-三唑的合成并评估了它们的抗菌活性。这项研究有助于理解三唑-硫醇衍生物的结构修饰如何影响其生物学特性 (Martin,2020)。

安全和危害

属性

IUPAC Name |

3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMSCVGAYKVFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408978 |

Source

|

| Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667414-14-4 |

Source

|

| Record name | 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667414-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。